Cap-dependent endonuclease-IN-10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cap-dependent endonuclease-IN-10 is a novel compound known for its inhibitory activity against cap-dependent endonucleases. These enzymes play a crucial role in the transcription and replication of certain viruses, making this compound a promising candidate for antiviral drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cap-dependent endonuclease-IN-10 involves multiple steps, including the formation of key intermediates through reactions such as nucleophilic substitution and cyclization. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors, continuous flow systems, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
Cap-dependent endonuclease-IN-10 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reaction conditions such as temperature control and inert atmosphere .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
Cap-dependent endonuclease-IN-10 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Employed in studies of viral replication and transcription mechanisms.
Medicine: Investigated for its potential as an antiviral drug, particularly against influenza viruses.
Industry: Utilized in the development of antiviral coatings and materials
Mechanism of Action
Cap-dependent endonuclease-IN-10 exerts its effects by inhibiting the cap-dependent endonuclease enzyme, which is essential for the transcription of viral RNA. The compound binds to the active site of the enzyme, preventing it from cleaving the cap structure of host mRNA. This inhibition disrupts the viral replication process, thereby reducing viral load and infection .
Comparison with Similar Compounds
Similar Compounds
Baloxavir marboxil: Another cap-dependent endonuclease inhibitor used to treat influenza.
Tanshinone I: Identified as a cap-dependent endonuclease inhibitor with broad-spectrum antiviral effects
Uniqueness
Cap-dependent endonuclease-IN-10 is unique due to its specific binding affinity and inhibitory potency against cap-dependent endonucleases. It has shown strong inhibitory activity in various studies, making it a promising candidate for further development and application .
Properties
Molecular Formula |
C25H18F2N4O5S |
---|---|
Molecular Weight |
524.5 g/mol |
IUPAC Name |
(3R)-2-[(2S)-6,7-difluoro-11-oxo-12-thia-10-azatetracyclo[8.6.1.03,8.013,17]heptadeca-1(17),3(8),4,6,13,15-hexaen-2-yl]-11-hydroxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione |
InChI |
InChI=1S/C25H18F2N4O5S/c26-15-5-4-12-14(19(15)27)10-29-21-13(2-1-3-17(21)37-25(29)35)20(12)31-18-11-36-9-8-28(18)24(34)22-23(33)16(32)6-7-30(22)31/h1-7,18,20,33H,8-11H2/t18-,20+/m1/s1 |
InChI Key |
FOQDXMRBJYEATR-QUCCMNQESA-N |
Isomeric SMILES |
C1COC[C@@H]2N1C(=O)C3=C(C(=O)C=CN3N2[C@@H]4C5=C6C(=CC=C5)SC(=O)N6CC7=C4C=CC(=C7F)F)O |
Canonical SMILES |
C1COCC2N1C(=O)C3=C(C(=O)C=CN3N2C4C5=C6C(=CC=C5)SC(=O)N6CC7=C4C=CC(=C7F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.